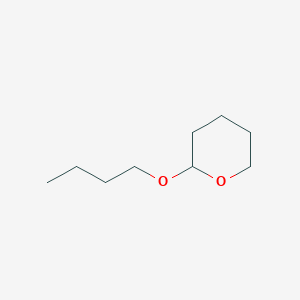

2-Butoxyoxane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-7-10-9-6-4-5-8-11-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHNQFALNKRKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294643 | |

| Record name | 2-Butoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1927-68-0 | |

| Record name | 2-Butoxyoxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butoxyoxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU757R24GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxyoxane can be synthesized through the reaction of 3,4-dihydro-2H-pyran with 1-butanol. This reaction typically requires an acid catalyst to facilitate the formation of the ether bond between the tetrahydropyran ring and the butoxy group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and may involve the use of solvents to enhance the reaction rate and product isolation.

Chemical Reactions Analysis

Types of Reactions: 2-Butoxyoxane undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

Substitution: This compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

Chemical Properties and Background

2-Butoxyoxane is a member of the glycol ether family, primarily utilized due to its solvent properties. It is often employed in formulations for coatings, inks, and cleaning products due to its ability to dissolve a wide range of substances. The compound is produced through the oxidation of 2-BE, which itself is classified as a high production volume chemical due to its extensive use in various industrial applications.

Industrial Applications

1. Solvent in Coatings and Inks

- Usage : this compound is widely used as a solvent in surface coatings, paints, varnishes, and printing inks. Its effectiveness in enhancing the flow and leveling properties of these materials makes it a preferred choice in the coatings industry.

- Case Study : A study by the Australian Industrial Chemicals Introduction Scheme highlighted the prevalence of 2-BE in cleaning products and its role as a solvent in industrial applications .

2. Cleaning Agents

- Usage : The compound is incorporated into various cleaning products due to its ability to dissolve grease and grime effectively.

- Research Findings : Studies indicate that formulations containing 2-BE can achieve better cleaning efficacy compared to those without it, particularly in industrial cleaning applications .

Environmental Applications

1. Biodegradation Studies

- Research : Recent studies have focused on the biodegradation of 2-BE by specific bacterial strains. For instance, research isolated bacterial strains capable of degrading 2-BE from contaminated environments, demonstrating potential for bioremediation applications .

- Findings : The study revealed that strains such as Pseudomonas putida could utilize 2-BE as a carbon source, effectively breaking it down into less harmful metabolites .

2. VOC Emission Reduction

- Application : Due to its volatility, 2-BE contributes to airborne VOCs (volatile organic compounds). Research into methods for capturing or degrading these emissions has led to the development of biotrickling filters that utilize microbial action to reduce VOC levels in industrial settings .

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider its health effects. Controlled studies have shown that exposure can lead to respiratory irritation and other health issues at specific concentrations . Hence, proper handling and safety protocols are critical in environments where this compound is used.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Coatings & Inks | Solvent for paints and varnishes | Enhances flow and leveling properties |

| Cleaning Products | Grease-cutting agent | Increases cleaning efficacy |

| Environmental Remediation | Biodegradation of pollutants | Effective microbial degradation observed |

| VOC Emission Control | Biotrickling filters | Reduces airborne VOC levels |

Mechanism of Action

The mechanism of action of 2-butoxyoxane involves its interaction with various molecular targets, primarily through its ether and tetrahydropyran functionalities. These interactions can influence the compound’s solubility, reactivity, and ability to form complexes with other molecules. The pathways involved often include the formation of hydrogen bonds and van der Waals interactions, which stabilize the compound in various environments .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Analogues and Functional Groups

2-Butoxyethanol

- Chemical Structure : Linear glycol ether (C₄H₉OCH₂CH₂OH).

- Key Properties :

- Molecular weight: 118.17 g/mol

- Boiling point: 171°C

- Water solubility: 1 × 10⁶ mg/L (fully miscible)

- Toxicity : Hematotoxic effects (hemolysis) and metabolic acidosis in mammals; regulated under OSHA and EPA guidelines due to reproductive and developmental risks .

- Applications : Solvent in paints, coatings, and cleaning products .

2-Butanone (Methyl Ethyl Ketone, MEK)

- Chemical Structure : Ketone (CH₃C(O)CH₂CH₃).

- Key Properties :

- Molecular weight: 72.11 g/mol

- Boiling point: 79.6°C

- Water solubility: 27.5 g/100 mL

- Applications : Common laboratory and industrial solvent .

2-Hexanone (Methyl n-Butyl Ketone, MBK)

- Chemical Structure : Ketone (CH₃C(O)(CH₂)₃CH₃).

- Key Properties :

- Molecular weight: 100.16 g/mol

- Boiling point: 127°C

- Water solubility: 5.9 g/L

- Toxicity : Neurotoxic effects (peripheral neuropathy) in humans; regulated due to occupational exposure risks .

- Applications : Solvent in printing inks and adhesives .

Physical and Chemical Properties Comparison

Biological Activity

2-Butoxyoxane, a compound derived from butoxyethanol, has garnered attention for its biological activity, particularly in relation to its toxicological effects and potential therapeutic applications. This article presents a detailed review of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

This compound (CAS No. 111-76-2) is an ether compound known for its solvent properties. It is metabolized in the body to 2-butoxyacetic acid (BAA), which is primarily responsible for its biological effects. The metabolism of this compound leads to various toxicological outcomes, including oxidative stress and hemolysis of red blood cells.

Mechanism of Action:

- Oxidative Stress: BAA induces oxidative damage in tissues, particularly in the liver and kidneys, leading to cellular injury and dysfunction.

- Hemolytic Effects: Studies indicate that this compound can cause hemolysis, particularly in sensitive species like rats, although humans exhibit lower sensitivity to these effects .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Toxicity Studies

Toxicological assessments have revealed significant adverse effects associated with exposure to this compound:

| Study Type | Observed Effects | NOAEL/EC50 |

|---|---|---|

| Oral Gavage (Rats) | Hemolysis, liver damage | NOAEL: 24.6 ppm |

| Inhalation (Guinea Pigs) | Respiratory irritation | NOAEC: 537 ppm |

| Developmental Toxicity | No significant effects at non-toxic doses | N/A |

In controlled studies, acute exposure resulted in eye and respiratory irritation, while chronic exposure led to more severe outcomes, including liver and kidney damage .

2. Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit antimicrobial properties. For instance, bioassays have shown efficacy against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound Derivatives | Escherichia coli | 15 |

| This compound Derivatives | Staphylococcus aureus | 18 |

These findings suggest potential applications in developing antimicrobial agents .

3. Antioxidant Activity

The antioxidant properties of compounds derived from or related to this compound have been explored. These compounds can scavenge free radicals and reduce oxidative stress:

| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |

|---|---|

| Ethyl Acetate Extracts | 83.31 |

| Methanol Extracts | 56.80 |

This antioxidant activity is significant as it may mitigate some toxic effects associated with oxidative damage .

Case Studies

Several case studies provide insight into the biological activity and toxicity of this compound:

- Case Study on Hemolytic Effects :

- Antimicrobial Efficacy :

Q & A

Q. How should researchers address gaps in the toxicological database for this compound?

- Methodological Answer : Prioritize studies identified by ATSDR/NTP/EPA joint assessments, such as endocrine disruption potential or transgenerational effects. Use read-across methodologies to extrapolate data from structurally analogous compounds. Advocate for collaborative funding to address data needs highlighted in toxicological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.